5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid
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Overview
Description
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of 3-ethynylaniline. This intermediate can be synthesized by the reduction of 3-ethynyl nitrobenzene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques, including the use of protecting groups and selective deprotection, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid: This compound shares the ethynylphenylamino group but has a different core structure, leading to distinct biological activities.
3-Ethynylaniline: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(3-ethynylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h1,3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
InChI Key |
PWIYAVGOTYJJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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